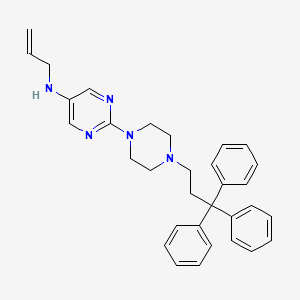
Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted pyrimidines and allylamines. The specific synthetic route for “Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” would likely involve:
Alkylation: Reacting piperazine with an allylamine derivative.
Cyclization: Introducing the pyrimidine ring through a cyclization reaction.
Substitution: Adding the triphenylpropyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis in controlled environments, using catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group.
Reduction: Reduction reactions could occur at the pyrimidine ring or the allylamino group.
Substitution: Various substitution reactions can take place, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and interaction with various reagents.
Biology
- Investigated for its potential as a therapeutic agent.
- Studied for its interaction with biological targets.
Medicine
- Explored for its potential use in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials.
- Applied in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a particular enzyme or bind to a receptor to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine derivatives with different substituents.
- Compounds with similar pharmacological activities.
Uniqueness
- The presence of the allylamino and triphenylpropyl groups may confer unique properties.
- Its specific structure might result in distinct biological activities compared to other piperazine derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Propiedades
Número CAS |
20980-18-1 |
|---|---|
Fórmula molecular |
C32H35N5 |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
N-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrimidin-5-amine |
InChI |
InChI=1S/C32H35N5/c1-2-19-33-30-25-34-31(35-26-30)37-23-21-36(22-24-37)20-18-32(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29/h2-17,25-26,33H,1,18-24H2 |
Clave InChI |
FFRDTEGDTSKBIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CN=C(N=C1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


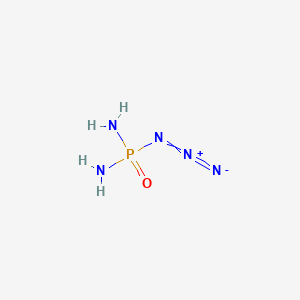



![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
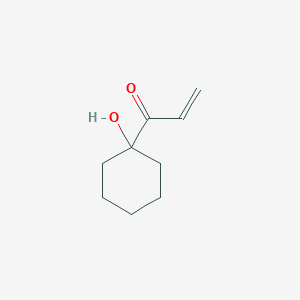
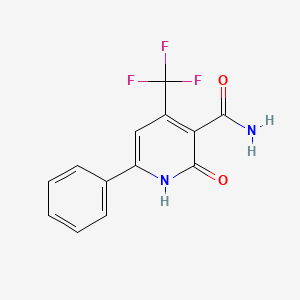
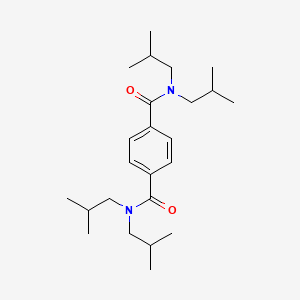
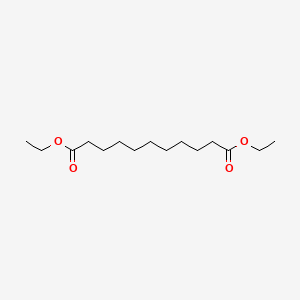
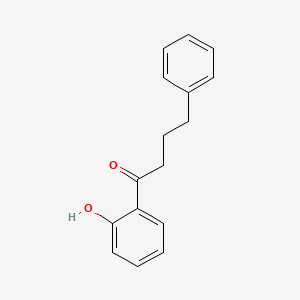
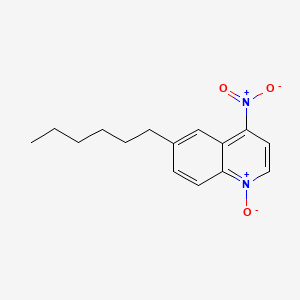

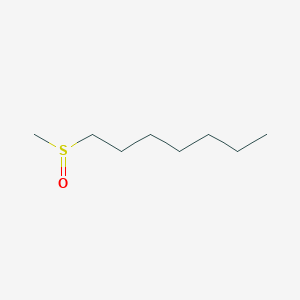
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
